Nuezhenidic acid

Descripción

Propiedades

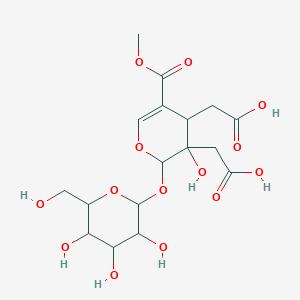

IUPAC Name |

2-[3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O14/c1-28-14(26)6-5-29-16(17(27,3-10(21)22)7(6)2-9(19)20)31-15-13(25)12(24)11(23)8(4-18)30-15/h5,7-8,11-13,15-16,18,23-25,27H,2-4H2,1H3,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRZULFRVWCUPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC(=O)O)(CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Nuezhenidic Acid: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Promising Anti-Influenza Agent from Ligustrum lucidum

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of Nuezhenidic acid, a secoiridoid glycoside with demonstrated inhibitory activity against the influenza A virus. This document is intended for researchers, scientists, and drug development professionals interested in the potential of natural products in antiviral therapy.

Discovery of this compound and its Anti-influenza Activity

This compound is a naturally occurring secoiridoid glycoside isolated from the fruits of Ligustrum lucidum (Glossy Privet), a plant used in traditional Chinese medicine. A 2018 study by Pang et al. led to the isolation and characterization of nine secoiridoid glycosides, including this compound, from this plant source. The researchers identified these compounds as having potential antiviral properties.

Subsequent in vitro bioassays revealed that this compound and several of its analogues exhibit inhibitory activity against the influenza A virus. The antiviral efficacy of these compounds was quantified, demonstrating their potential as lead compounds for the development of new anti-influenza therapeutics.

Quantitative Data on Anti-influenza A Virus Activity

The inhibitory activities of this compound and its related secoiridoid analogues against the influenza A virus were evaluated, with the results summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the viral activity. A lower IC50 value indicates a higher potency. For comparison, the activity of the positive control, Ribavirin, is also included.

| Compound | Type | Source Organism | Target Virus | IC50 (µM)[1] |

| Liguluciside A | Secoiridoid Glycoside | Ligustrum lucidum | Influenza A | 16.5[1] |

| Liguluciside C | Secoiridoid Glycoside | Ligustrum lucidum | Influenza A | 12.5[1] |

| This compound Analogue 6 | Secoiridoid Glycoside | Ligustrum lucidum | Influenza A | 13.1 [1] |

| Liguluciridoid A | Secoiridoid | Ligustrum lucidum | Influenza A | 18.5[1] |

| Ribavirin | Nucleoside Analogue | Synthetic | Influenza A | 22.6[1] |

Experimental Protocols

The following sections detail the generalized experimental procedures for the extraction and isolation of this compound and the in vitro evaluation of its anti-influenza activity. It is important to note that the specific, detailed protocol from the primary discovery paper was not accessible; therefore, the following represents a standard methodology for the isolation of secoiridoid glycosides from Ligustrum lucidum based on established phytochemical techniques.

General Protocol for the Extraction and Isolation of this compound

The isolation of this compound from the fruits of Ligustrum lucidum involves a multi-step process of extraction and chromatographic separation.

1. Preparation of Plant Material:

- The dried and powdered fruits of Ligustrum lucidum are used as the starting material.

2. Extraction:

- The powdered plant material is extracted with a polar solvent, typically 90% ethanol, at room temperature. This process is repeated multiple times to ensure exhaustive extraction of the target compounds.

- The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Fractionation:

- The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The secoiridoid glycosides, including this compound, are expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

4. Chromatographic Purification:

- The enriched fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds.

- Column Chromatography: The fraction is first separated on a silica (B1680970) gel column using a gradient elution system, typically a mixture of chloroform (B151607) and methanol.

- Preparative High-Performance Liquid Chromatography (HPLC): Fractions from the column chromatography containing the compounds of interest are further purified by preparative HPLC on a C18 column with a methanol-water or acetonitrile-water gradient.

- The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Anti-influenza A Virus Assay

The inhibitory activity of this compound against the influenza A virus is typically assessed using a cell-based assay.

1. Cell Culture and Virus Propagation:

- Madin-Darby Canine Kidney (MDCK) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics.

- Influenza A virus is propagated in MDCK cells, and the viral titer is determined.

2. Cytotoxicity Assay:

- Prior to the antiviral assay, the cytotoxicity of this compound on MDCK cells is determined using a standard method like the MTT assay to ensure that the observed antiviral effect is not due to cell death.

3. Antiviral Activity Assay:

- MDCK cells are seeded in 96-well plates and infected with influenza A virus.

- The infected cells are then treated with various concentrations of this compound.

- After a suitable incubation period, the cytopathic effect (CPE) is observed, or a quantitative method, such as the sulforhodamine B (SRB) assay, is used to determine the extent of virus-induced cell death.

- The IC50 value is calculated from the dose-response curve.

Visualizations: Workflows and Putative Signaling Pathways

To aid in the understanding of the experimental processes and the potential mechanism of action of this compound, the following diagrams are provided.

The precise mechanism by which this compound exerts its anti-influenza activity has not yet been fully elucidated. However, based on the known mechanisms of other antiviral compounds, it is hypothesized that this compound may interfere with key stages of the influenza virus life cycle. As depicted in Figure 2, potential targets include the initial stages of viral entry, such as attachment to host cell receptors and fusion of the viral and cellular membranes, or the final stage of viral release, which is mediated by the neuraminidase enzyme. Further research is required to pinpoint the exact molecular target and signaling pathway involved in the antiviral action of this compound.

Conclusion and Future Directions

This compound, a secoiridoid glycoside from Ligustrum lucidum, has emerged as a promising candidate for the development of a novel anti-influenza A virus agent. Its potent in vitro activity warrants further investigation into its mechanism of action, in vivo efficacy, and safety profile. Elucidating the specific viral or host factors targeted by this compound will be a critical next step in its development as a potential therapeutic. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in the quest for new and effective antiviral drugs.

References

Ligustrum lucidum as a Source of Nuezhenidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustrum lucidum, commonly known as glossy privet, is a plant species belonging to the Oleaceae family. The fruit of this plant, Fructus Ligustri Lucidi, has a long history of use in traditional Chinese medicine for various therapeutic purposes, including nourishing the liver and kidney. Modern phytochemical investigations have revealed that Ligustrum lucidum is a rich source of various bioactive compounds, including triterpenoids, phenylethanoid glycosides, and secoiridoids. Among the secoiridoids, Nuezhenidic acid and its glycoside precursor, Nuezhenide, have garnered significant interest for their potential pharmacological activities. This technical guide provides an in-depth overview of Ligustrum lucidum as a source of this compound, focusing on its extraction, quantification, and biological activities, with a particular emphasis on its anti-inflammatory and potential antiviral properties.

Quantitative Analysis of this compound and Related Compounds in Ligustrum lucidum

The concentration of this compound and its precursor, Nuezhenide, in the fruits of Ligustrum lucidum can vary depending on factors such as geographical origin, harvest time, and processing methods. The content of Nuezhenide has been reported to range from 0.24% to 3.06% in the dried fruit material, which corresponds to 2.4 to 30.6 mg per gram of the crude herb. Pharmacokinetic studies in rats following oral administration of Ligustrum lucidum extract have provided data on the systemic exposure to this compound.

Table 1: Content of Nuezhenide in Fructus Ligustri Lucidi

| Compound | Content Range (%) | Content Range (mg/g) |

| Nuezhenide | 0.24 - 3.06 | 2.4 - 30.6 |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit |

| Cmax | 766.20 ± 62.39 | ng/mL |

| AUC(0–12h) | 1615.14 ± 53.47 | ng/mL·h |

| Data obtained after oral administration of a wine-steamed extract of Ligustri Lucidi Fructus.[1] |

Experimental Protocols

Extraction and Isolation of Secoiridoids (including Nuezhenide)

This protocol describes a general method for the extraction and isolation of secoiridoids from the fruits of Ligustrum lucidum.

Materials and Equipment:

-

Dried fruits of Ligustrum lucidum

-

n-Hexane

-

n-Butanol

-

Water (deionized)

-

Rotary evaporator

-

Chromatography columns (e.g., silica (B1680970) gel, Sephadex LH-20)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction:

-

The dried and powdered fruits of Ligustrum lucidum are extracted sequentially with dichloromethane and then methanol at room temperature.

-

The crude extracts are combined and concentrated under reduced pressure using a rotary evaporator.

-

-

Partitioning:

-

The combined crude extract is suspended in water and partitioned successively with n-hexane, dichloromethane, and n-butanol.

-

The resulting fractions (n-hexane, dichloromethane, n-butanol, and water) are concentrated.

-

-

Isolation:

-

The n-butanol and water fractions, which are rich in polar secoiridoids, are subjected to further chromatographic separation.

-

Column chromatography on silica gel and Sephadex LH-20 is employed, using gradient elution with solvent systems such as chloroform-methanol or methanol-water to isolate individual compounds, including Nuezhenide.

-

Final purification is achieved by preparative HPLC.

-

Quantification of Nuezhenide by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantitative analysis of Nuezhenide in Ligustrum lucidum extracts.

Chromatographic Conditions:

-

Column: Alltima C18 (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile (A) and water (B) in a gradient elution.

-

0-40 min, 15% A to 40% A

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 230 nm

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

Method Validation:

-

Linearity: The method demonstrates good linearity for Nuezhenide in the concentration range of 50-1000 µg/mL (r = 0.9999).

-

Recovery: The average recovery of the method is 99.01% with a relative standard deviation (RSD) of 0.17%.

Biological Activities and Signaling Pathways

This compound and its precursor, Nuezhenide, have been investigated for several biological activities, with anti-inflammatory and antiviral effects being of particular interest.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Nuezhenide has been shown to exert anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In inflammatory conditions, the activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Nuezhenide has been observed to inhibit the phosphorylation of IKKα/β, IκBα, and p65, thereby preventing the nuclear translocation of p65 and suppressing the production of inflammatory mediators.

Potential Antiviral Activity against Influenza Virus

Several secoiridoids isolated from Ligustrum lucidum have demonstrated inhibitory activity against the influenza A virus.[2] The primary mechanism of action for many antiviral drugs against influenza is the inhibition of neuraminidase, a viral enzyme essential for the release of new virus particles from infected cells. By blocking neuraminidase, the viral spread is halted. While direct molecular docking studies of this compound with influenza neuraminidase are not extensively reported, its structural similarity to other known neuraminidase inhibitors from natural sources suggests a plausible inhibitory interaction.

GHSR-1a Agonism and ERK1/2 Signaling

Recent studies have identified Nuezhenide as a putative agonist of the growth hormone secretagogue receptor 1a (GHSR-1a), also known as the ghrelin receptor.[3][4] Activation of GHSR-1a by Nuezhenide has been shown to promote cell proliferation and activate the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. This activation is mediated through a phospholipase C (PLC)-dependent pathway involving intracellular calcium release. This pathway is significant in the context of the anti-aging properties traditionally attributed to Fructus Ligustri Lucidi.

Conclusion

Ligustrum lucidum stands out as a valuable natural source of this compound and its related compounds. The established anti-inflammatory activity, mediated through the NF-κB pathway, and the potential for antiviral efficacy, likely through neuraminidase inhibition, make this compound a compelling candidate for further pharmacological investigation and drug development. Furthermore, its role as a GHSR-1a agonist opens avenues for research into its anti-aging and other metabolic effects. The methodologies for extraction and quantification outlined in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this promising natural product. Further studies are warranted to elucidate the precise molecular interactions in its antiviral activity and to optimize extraction and isolation protocols for higher yields.

References

- 1. In vitro evaluation of secoiridoid glucosides from the fruits of Ligustrum lucidum as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Secoiridoid analogues from the fruits of Ligustrum lucidum and their inhibitory activities against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nuezhenide of the fruits of Nuzhenzi (Ligustrum lucidum Ait.) is a functional analog of ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Nuezhenidic Acid: Structure, Properties, and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuezhenidic acid, a secoiridoid glycoside isolated from the fruits of Ligustrum lucidum, has garnered attention for its potential therapeutic applications, notably its inhibitory activity against the influenza A virus. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed methodologies for its isolation, purification, and the assessment of its antiviral efficacy are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a complex natural product with the molecular formula C₁₇H₂₄O₁₄ and a molecular weight of approximately 452.36 g/mol .[1] Its chemical structure is characterized by a secoiridoid backbone linked to a glucose moiety. The systematic IUPAC name for this compound is 2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid.[2]

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄O₁₄ | PubChem[2] |

| Molecular Weight | 452.36 g/mol | TargetMol[1] |

| CAS Number | 183238-67-7 | MOLNOVA[3] |

| IUPAC Name | 2-[(2S,3S,4R)-3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid | PubChem[2] |

| XLogP3 | -3.2 | PubChem[2] |

| Hydrogen Bond Donor Count | 7 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 14 | PubChem[2] |

| Rotatable Bond Count | 9 | PubChem[2] |

| Exact Mass | 452.11660544 Da | PubChem[2] |

| Topological Polar Surface Area | 230 Ų | PubChem[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Remarks | Source |

| Physical State | Powder | --- | Cas no 183238-67-7[4] |

| Solubility in Water | 9.09 mg/mL (20.09 mM) | Sonication is recommended | TargetMol[1] |

| Solubility in DMSO | 45 mg/mL (99.48 mM) | Sonication is recommended | TargetMol[1] |

| Density (Predicted) | 1.70±0.1 g/cm³ | (20 ºC, 760 Torr) | Cas no 183238-67-7[4] |

| Storage Temperature | -20°C | --- | MOLNOVA[3] |

| Stability | ≥ 2 years | At -20°C | MOLNOVA[3] |

Biological Activity: Anti-Influenza Virus Properties

This compound has been identified as an inhibitor of the influenza A virus.[1][5] While the precise mechanism of action is still under investigation, its structural characteristics suggest a potential role as a neuraminidase inhibitor. Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells. Inhibition of this enzyme would thus prevent the spread of the virus.

Proposed Mechanism of Action: Neuraminidase Inhibition

The proposed mechanism involves the binding of this compound to the active site of the influenza neuraminidase enzyme, preventing it from cleaving sialic acid residues on the host cell surface. This action would lead to the aggregation of newly formed virus particles on the cell surface and limit their release and subsequent infection of other cells.

Caption: Proposed mechanism of this compound as a neuraminidase inhibitor.

Experimental Protocols

Isolation and Purification of this compound from Ligustrum lucidum

The following protocol is a generalized procedure based on methods for isolating secoiridoid glycosides from Ligustrum lucidum.

Experimental Workflow: Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

-

Extraction:

-

Powdered, dried fruits of Ligustrum lucidum are extracted with hot water (e.g., 80-90°C) for a specified period (e.g., 2-3 hours).

-

The extraction process is typically repeated multiple times to ensure a high yield.

-

-

Filtration and Concentration:

-

The aqueous extract is filtered to remove solid plant material.

-

The filtrate is then concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is subjected to column chromatography (e.g., using a macroporous resin or silica (B1680970) gel).

-

Elution is performed with a stepwise gradient of methanol in water (e.g., starting from 100% water to 100% methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Purification:

-

Fractions enriched with this compound are pooled and further purified using preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC).

-

An appropriate solvent system is used to achieve separation from other co-eluting compounds.

-

-

Structural Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

In Vitro Antiviral Activity Assay (Neuraminidase Inhibition Assay)

The following is a representative protocol for a fluorescence-based neuraminidase inhibition assay to determine the IC₅₀ value of this compound.

Experimental Workflow: Neuraminidase Inhibition Assay

Caption: Workflow for a fluorescence-based neuraminidase inhibition assay.

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Prepare a solution of influenza virus (as the source of neuraminidase) and a fluorogenic substrate such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

-

Assay Procedure:

-

In a 96-well plate, add the serially diluted this compound to the wells.

-

Add the influenza virus solution to each well and incubate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MUNANA substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

-

Measurement and Analysis:

-

Stop the reaction by adding a stop solution.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of neuraminidase inhibition for each concentration of this compound.

-

The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

-

Quantitative Bioactivity Studies: Determination of IC₅₀ and EC₅₀ values against a panel of influenza A and B virus strains, including drug-resistant variants.

-

Mechanism of Action Studies: Detailed kinetic studies to confirm neuraminidase inhibition and to investigate other potential antiviral mechanisms.

-

In Vivo Efficacy: Evaluation of the antiviral activity of this compound in animal models of influenza infection.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives of this compound to identify compounds with improved potency and pharmacokinetic properties.

-

Toxicology and Safety Assessment: Comprehensive preclinical safety and toxicology studies to evaluate the therapeutic window of this compound.

Conclusion

This compound represents a promising natural product lead for the development of novel anti-influenza therapeutics. Its unique chemical structure and demonstrated antiviral activity provide a strong rationale for continued investigation. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, virology, and drug discovery.

References

Nuezhenidic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

Nuezhenidic acid is a secoiridoid glucoside that has been identified and isolated from the fruits of Ligustrum lucidum. It has garnered attention within the scientific community for its potential therapeutic properties, particularly its antiviral activity. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties and its inhibitory effects against the influenza A virus.

For clarity and ease of comparison, the fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 183238-67-7 | [1][2][3] |

| Molecular Weight | 452.36 g/mol | [1][2][3] |

| Molecular Formula | C₁₇H₂₄O₁₄ | [1][2][3] |

Antiviral Activity Against Influenza A Virus

Research into the bioactive compounds of Ligustrum lucidum has revealed the potential of secoiridoid analogues as inhibitors of the influenza A virus. A key study by Pang et al. (2018) investigated a series of these compounds and identified several with significant inhibitory activity.

While "this compound" was not explicitly named in this study, structurally similar secoiridoid glycosides demonstrated notable efficacy. The antiviral activity was quantified using a cytopathic effect (CPE) inhibition assay, with the following compounds showing promising results:

| Compound (from Pang et al., 2018) | IC₅₀ (µM) |

| Liguluciside B (Compound 4) | 12.5 |

| Compound 6 | 13.1 |

| Liguluciside A (Compound 1) | 16.5 |

| Liguluciridoid A (Compound 10) | 18.5 |

| Positive Control: Ribavirin | 22.6 |

These findings are significant as the identified active compounds exhibited lower IC₅₀ values than the positive control, Ribavirin, indicating a higher potency in inhibiting the influenza A virus in this in vitro model.[3]

It is important to note that a separate study on various secoiridoid glucosides from Ligustrum lucidum did not find significant activity against the influenza A virus for the compounds they tested, including neonuezhenide.[1][2] This highlights the structural specificity of the antiviral activity within this class of compounds.

Experimental Protocols

A detailed understanding of the methodologies used to assess the antiviral properties of this compound and its analogues is crucial for the replication and advancement of research. The following sections outline the typical experimental protocols for the assays relevant to the study of these compounds.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for evaluating the ability of a compound to protect cells from the destructive effects of a virus.

Objective: To determine the concentration of a compound that inhibits the virus-induced cytopathic effect by 50% (IC₅₀).

General Procedure:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and seeded into 96-well plates to form a confluent monolayer.

-

Virus Preparation: Influenza A virus stock is diluted to a predetermined titer that will cause a significant cytopathic effect within a specific timeframe (e.g., 48-72 hours).

-

Compound Dilution: The test compound (e.g., this compound analogue) is serially diluted to various concentrations.

-

Infection and Treatment: The cell culture medium is removed, and the cells are washed. The diluted virus is then added to the wells, followed by the addition of the different concentrations of the test compound. Control wells include virus-only (positive control for CPE), cell-only (negative control), and compound-only (to assess cytotoxicity).

-

Incubation: The plates are incubated at 37°C in a 5% CO₂ environment for a period sufficient to observe significant CPE in the virus-only control wells.

-

Assessment of CPE: The cytopathic effect is observed and quantified. This can be done visually using a microscope or through a quantitative method such as the MTT assay, which measures cell viability.

-

Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.

Neuraminidase Inhibition Assay

Should further investigation reveal that this compound targets the viral neuraminidase, the following fluorescence-based assay is a standard method for assessing inhibitory activity.

Objective: To measure the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

General Procedure:

-

Reagent Preparation:

-

Assay Buffer: Typically a MES buffer with calcium chloride.

-

Substrate: A fluorogenic substrate such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Enzyme: Purified influenza neuraminidase or whole virus.

-

Inhibitor: The test compound (this compound) at various concentrations.

-

-

Assay Setup: In a 96-well black plate, the test compound, enzyme, and assay buffer are combined and pre-incubated.

-

Enzymatic Reaction: The reaction is initiated by the addition of the MUNANA substrate.

-

Incubation: The plate is incubated at 37°C for a specific period (e.g., 30-60 minutes).

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., a glycine-NaOH buffer).

-

Fluorescence Measurement: The fluorescence of the product (4-methylumbelliferone) is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~365 nm excitation and ~450 nm emission).

-

Data Analysis: The percentage of neuraminidase inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined.

Hemagglutinin Inhibition (Hemagglutination Inhibition) Assay

If the mechanism of action is suspected to involve the inhibition of viral entry via hemagglutinin, this assay can be employed.

Objective: To determine the ability of a compound to prevent the agglutination of red blood cells by the influenza virus.

General Procedure:

-

Reagent Preparation:

-

Virus Suspension: Standardized to a concentration of 4 hemagglutination units (HAU).

-

Red Blood Cells (RBCs): Typically from chickens or turkeys, prepared as a 0.5% or 1% suspension.

-

Test Compound: Serially diluted.

-

-

Assay Setup: In a 96-well V-bottom or U-bottom plate, serial dilutions of the test compound are prepared.

-

Virus-Compound Incubation: The standardized virus suspension is added to each well containing the test compound and incubated at room temperature.

-

Addition of RBCs: The red blood cell suspension is added to all wells.

-

Incubation: The plate is incubated at room temperature to allow for hemagglutination to occur.

-

Observation: The wells are observed for the presence or absence of hemagglutination. A button of RBCs at the bottom of the well indicates inhibition, while a diffuse lattice of RBCs indicates hemagglutination.

-

Endpoint Determination: The highest dilution of the compound that completely inhibits hemagglutination is determined.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific information in the published literature regarding the precise signaling pathways modulated by this compound in the context of influenza A virus infection. The primary reported mechanism of action for secoiridoid analogues is the direct inhibition of the virus.

The logical workflow for the investigation of a potential anti-influenza compound like this compound is depicted below.

The influenza virus life cycle involves several key stages that are potential targets for antiviral drugs. The diagram below illustrates these stages and highlights where neuraminidase and hemagglutinin inhibitors act.

References

- 1. In Vitro Evaluation of Secoiridoid Glucosides from the Fruits of Ligustrum lucidum as Antiviral Agents [jstage.jst.go.jp]

- 2. In vitro evaluation of secoiridoid glucosides from the fruits of Ligustrum lucidum as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secoiridoid analogues from the fruits of Ligustrum lucidum and their inhibitory activities against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Nuezhenidic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuezhenidic acid, also referred to as Nuezhenide or Specnuezhenide, is a secoiridoid glycoside that has garnered significant attention within the scientific community for its diverse and potent biological activities. Extracted from the fruit of Ligustrum lucidum (Glossy Privet), a plant with a long history in traditional medicine, this compound is emerging as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth analysis of the core biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development efforts.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Quantitative Data

| Parameter | Cell Line/Model | Treatment | Result | Reference |

| Nitrite (B80452) Production (NO) | LPS-stimulated RAW264.7 macrophages | Nuezhenide (10, 20, 40 µM) | Dose-dependent reduction in nitrite levels. | [1][2] |

| IL-6 Secretion | LPS-stimulated RAW264.7 macrophages | Nuezhenide (10, 20, 40 µM) | Significant dose-dependent decrease in IL-6 production. | [2][3] |

| TNF-α Secretion | LPS-stimulated RAW264.7 macrophages | Nuezhenide (10, 20, 40 µM) | Significant dose-dependent decrease in TNF-α production. | [2][3] |

| Reactive Oxygen Species (ROS) | LPS-stimulated RAW264.7 macrophages | Nuezhenide (10, 20, 40 µM) | Dose-dependent inhibition of ROS generation. | [2] |

| Intracellular Ca2+ Levels | LPS-stimulated RAW264.7 macrophages | Nuezhenide (10, 20, 40 µM) | Dose-dependent reduction in intracellular calcium influx. | [2] |

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound intervenes in this cascade by suppressing the phosphorylation of IKKα/β, IκBα, and p65, thereby preventing the nuclear translocation of p65 and reducing the expression of inflammatory mediators.[1][2][3]

Experimental Protocols

1.3.1. Cell Culture and Treatment RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. Cells are seeded in appropriate plates and pre-treated with various concentrations of this compound (e.g., 10, 20, 40 µM) for 1 hour before stimulation with 1 µg/mL of LPS for a specified duration depending on the assay.[2]

1.3.2. Nitric Oxide (NO) Production Assay The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. Briefly, 100 µL of cell culture medium is mixed with an equal volume of Griess reagent in a 96-well plate and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm using a microplate reader.[2]

1.3.3. Cytokine Measurement (ELISA) The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

1.3.4. Western Blot Analysis

-

Protein Extraction: Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-IKKα/β, IKKα/β, p-IκBα, IκBα, p-p65, p65, and β-actin overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an ECL detection system.[4]

1.3.5. Immunofluorescence for NF-κB p65 Translocation

-

Cell Preparation: RAW264.7 cells are grown on coverslips, treated as described above, and then fixed with 4% paraformaldehyde.

-

Permeabilization and Blocking: Cells are permeabilized with 0.1% Triton X-100 and blocked with 5% BSA.

-

Antibody Staining: Cells are incubated with a primary antibody against the p65 subunit of NF-κB, followed by incubation with a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging: The cellular localization of p65 is visualized using a confocal microscope.[1][5]

Anti-Angiogenic Activity

Specnuezhenide has been shown to inhibit angiogenesis, a critical process in tumor growth and various retinopathies, by targeting the Hypoxia-Inducible Factor-1α (HIF-1α)/Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Quantitative Data

| Parameter | Model | Treatment | Result | Reference |

| VEGFA Secretion | CoCl2-induced hypoxic ARPE-19 cells | Specnuezhenide (0.2, 1.0, 5.0 µg/mL) | Significant dose-dependent inhibition of VEGFA secretion. | [6][7] |

| VEGFA mRNA Expression | CoCl2-induced hypoxic ARPE-19 cells | Specnuezhenide (0.2, 1.0, 5.0 µg/mL) | Dose-dependent downregulation of VEGFA mRNA expression. | [6][7] |

| Retinal Neovascularization | Oxygen-induced retinopathy rat model | Specnuezhenide (5.0, 10.0 mg/kg) | Significant reduction in retinal neovascular area. | [6] |

| HIF-1α Protein Expression | CoCl2-induced hypoxic ARPE-19 cells | Specnuezhenide (0.2, 1.0, 5.0 µg/mL) | Significant dose-dependent reduction in HIF-1α protein levels. | [6] |

Signaling Pathway

Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including VEGF. This leads to increased VEGF expression and secretion, promoting angiogenesis. Specnuezhenide disrupts this process by downregulating the expression of HIF-1α, which in turn suppresses VEGF expression and inhibits angiogenesis.[6]

Experimental Protocols

2.3.1. In Vitro Hypoxia Model Human retinal pigment epithelial (ARPE-19) cells are cultured in DMEM/F12 medium. To mimic hypoxia, cells are treated with CoCl2 (e.g., 150 µM) for 24-48 hours in the presence or absence of Specnuezhenide.[6]

2.3.2. VEGFA and HIF-1α ELISA The concentrations of VEGFA in the cell culture supernatant and HIF-1α in nuclear extracts are determined using commercially available ELISA kits following the manufacturer's protocols.[8][9]

2.3.3. Oxygen-Induced Retinopathy (OIR) Rat Model

-

Induction: Neonatal Sprague-Dawley rats and their nursing mothers are exposed to 75-80% oxygen from postnatal day 7 (P7) to P12. On P12, they are returned to room air to induce relative hypoxia and subsequent retinal neovascularization.

-

Treatment: Pups are treated with intraperitoneal injections of Specnuezhenide (e.g., 5 and 10 mg/kg) or vehicle daily from P12 to P16.

-

Analysis: On P17, eyes are enucleated, and retinas are dissected and flat-mounted. Retinal vasculature is stained with isolectin B4, and the extent of neovascularization is quantified using imaging software.[6]

Anti-Aging and Antioxidant Activities

Specnuezhenide has demonstrated protective effects against skin photoaging, a process driven by oxidative stress and inflammation induced by ultraviolet (UV) radiation.

Quantitative Data

| Parameter | Model | Treatment | Result | Reference |

| Epidermal Thickness | UV-induced photoaging in mice | Specnuezhenide (10, 20 mg/kg) | Significant decrease in epidermal thickness. | [10] |

| Collagen Content | UV-induced photoaging in mice | Specnuezhenide (10, 20 mg/kg) | Significant increase in dermal collagen content. | [10] |

| Malondialdehyde (MDA) Content | UV-induced photoaging in mice | Specnuezhenide (10, 20 mg/kg) | Significant reduction in skin MDA levels. | [10] |

| DPPH Radical Scavenging Activity | In vitro assay | Not specified | IC50 values indicate potent antioxidant activity. | [11][12] |

Signaling Pathway

Specnuezhenide is proposed to ameliorate skin photoaging through the activation of the Sirtuin 3 (SIRT3)/8-Oxoguanine DNA glycosylase (OGG1) signaling pathway. SIRT3 is a mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function and mitigating oxidative stress. OGG1 is a key DNA glycosylase involved in the repair of oxidatively damaged DNA. By activating this pathway, Specnuezhenide may enhance mitochondrial function, reduce oxidative damage, and promote DNA repair, thereby protecting against the detrimental effects of UV radiation. Additionally, it has been shown to inhibit the NOD-like receptor signaling pathway, which is involved in inflammatory responses.[10]

Experimental Protocols

3.3.1. UV-Induced Skin Photoaging Mouse Model

-

Animal Model: Hairless mice (e.g., SKH-1) or mice with shaved dorsal skin are used.

-

UVB Irradiation: The dorsal skin of the mice is exposed to UVB radiation several times a week for a period of several weeks to induce photoaging. The dose of UVB is gradually increased.

-

Treatment: Mice are orally administered with Specnuezhenide (e.g., 10 and 20 mg/kg) daily throughout the irradiation period.

-

Analysis: At the end of the experiment, skin samples are collected for histological analysis (H&E and Masson's trichrome staining) to assess epidermal thickness and collagen fiber organization. Skin homogenates are used to measure MDA content (as an indicator of lipid peroxidation) and antioxidant enzyme activities.[10]

3.3.2. DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Procedure: A solution of DPPH in methanol (B129727) is prepared. Different concentrations of Specnuezhenide are added to the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[12]

Effects on Glucose and Lipid Metabolism and Bone Health

Specnuezhenide has shown potential in managing complications associated with diabetes, including dyslipidemia and osteoporosis.

Quantitative Data

| Parameter | Model | Treatment | Result | Reference |

| Blood Glucose | Streptozotocin-induced diabetic rats | Specnuezhenide (50, 200 µM) | Significant decrease in fasting blood glucose levels. | [1] |

| HbA1c | Streptozotocin-induced diabetic rats | Specnuezhenide (50, 200 µM) | Significant reduction in HbA1c levels. | [1] |

| Total Cholesterol (TC) | Streptozotocin-induced diabetic rats | Specnuezhenide (50, 200 µM) | Significant decrease in serum TC levels. | [1] |

| Triglycerides (TG) | Streptozotocin-induced diabetic rats | Specnuezhenide (50, 200 µM) | Significant decrease in serum TG levels. | [1] |

| Low-Density Lipoprotein (LDL-C) | Streptozotocin-induced diabetic rats | Specnuezhenide (50, 200 µM) | Significant decrease in serum LDL-C levels. | [1] |

| High-Density Lipoprotein (HDL-C) | Streptozotocin-induced diabetic rats | Specnuezhenide (50, 200 µM) | Significant increase in serum HDL-C levels. | [1] |

| Bone Mineral Density | Streptozotocin-induced diabetic rats | Specnuezhenide (50, 200 µM) | Prevention of bone loss. | [1] |

Experimental Protocols

4.2.1. Diabetic Osteoporosis Rat Model

-

Induction: Type 2 diabetes is induced in rats (e.g., Sprague-Dawley) by a high-fat diet for several weeks followed by a low-dose injection of streptozotocin (B1681764) (STZ).

-

Treatment: Diabetic rats are treated with Specnuezhenide (e.g., 50 and 200 µM) via intraperitoneal injection for a specified period.

-

Analysis: Blood samples are collected to measure glucose, HbA1c, and lipid profiles. Femurs and tibias are collected for bone mineral density analysis using micro-CT and for histological examination.[1]

Antibacterial Activity

Preliminary studies suggest that this compound possesses antibacterial properties, although this area requires more extensive investigation to determine the spectrum of activity and the underlying mechanisms.

Quantitative Data

Currently, there is limited publicly available quantitative data (e.g., Minimum Inhibitory Concentration - MIC values) on the antibacterial activity of pure this compound against a broad range of bacterial strains. Further research is needed to establish its efficacy.

Experimental Protocols

5.2.1. Broth Microdilution Method for MIC Determination

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Procedure:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13][14][15][16][17]

-

Conclusion

This compound is a promising natural compound with a remarkable range of biological activities, including potent anti-inflammatory, anti-angiogenic, anti-aging, and metabolic regulatory effects. The mechanisms underlying these activities are being elucidated, with key signaling pathways such as NF-κB, HIF-1α/VEGF, and SIRT3/OGG1 identified as primary targets. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on expanding the quantitative analysis of its activities, particularly its antibacterial and antioxidant properties, and on conducting more extensive preclinical and clinical trials to validate its efficacy and safety for various therapeutic applications.

References

- 1. Specnuezhenide suppresses diabetes-induced bone loss by inhibiting RANKL-induced osteoclastogenesis: Specnuezhenide suppresses diabetes-induced bone loss - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Protocols | Cell Signaling Technology [cellsignal.com]

- 6. Inhibition of Hypoxia-Induced Retinal Angiogenesis by Specnuezhenide, an Effective Constituent of Ligustrum lucidum Ait., through Suppression of the HIF-1α/VEGF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Human VEGF ELISA Kit - Quantikine DVE00: R&D Systems [rndsystems.com]

- 9. researchgate.net [researchgate.net]

- 10. Specnuezhenide ameliorates ultraviolet-induced skin photoaging in mice by regulating the Sirtuin 3/8-Oxoguanine DNA glycosylase signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. actascientific.com [actascientific.com]

- 15. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. akjournals.com [akjournals.com]

Nuezhenidic Acid: A Technical Overview of its Anti-Influenza Virus Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the anti-influenza virus properties of Nuezhenidic acid, a secoiridoid isolated from the fruits of Ligustrum lucidum. The information presented herein is a synthesis of available scientific literature, focusing on its mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its evaluation.

Core Mechanism of Action

This compound has demonstrated inhibitory activity against the influenza A virus. While the precise molecular target has not been definitively elucidated in the primary literature, the mechanism of action for many antiviral compounds, including other secoiridoids, often involves the targeting of key viral surface glycoproteins such as neuraminidase (NA) or hemagglutinin (HA). These proteins are critical for viral entry into and release from host cells. This compound's ability to inhibit the virus suggests it may interfere with one or more stages of the viral life cycle, such as attachment, entry, replication, or budding. Further mechanistic studies are required to pinpoint the specific viral or host factors targeted by this compound.

Quantitative Data Summary

The anti-influenza A virus activity of this compound and its analogues was evaluated in a study by Pang et al. (2018), utilizing a cytopathic effect (CPE) inhibition assay against the A/WSN/33 strain. The results, including the 50% inhibitory concentration (IC50), are summarized in the table below.

| Compound | IC50 (µM)[1] |

| This compound (6) | 13.1 |

| Liguluciside A (1) | 16.5 |

| Liguluciside C (4) | 12.5 |

| Liguluciridoid A (10) | 18.5 |

| Ribavirin (Positive Control) | 22.6 |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of anti-influenza virus compounds, based on standard laboratory practices and the information available.

Antiviral Activity Assessment (Cytopathic Effect Inhibition Assay)

This assay is a fundamental method to determine the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE).

a. Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus (e.g., A/WSN/33 strain)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (this compound and analogues) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Ribavirin)

-

MTT or Crystal Violet stain for cell viability assessment

-

96-well cell culture plates

b. Protocol:

-

Seed MDCK cells into 96-well plates at a density of 2 × 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to form a monolayer.[2]

-

Prepare serial dilutions of the test compounds and the positive control in DMEM.

-

Pre-incubate the diluted compounds with a standardized amount of influenza A virus (e.g., 100 TCID50) for 30 minutes at 37°C.[2]

-

Remove the growth medium from the MDCK cell plates and add the virus-compound mixtures to the respective wells.

-

Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere until CPE is observed in the virus control wells.[2]

-

Assess cell viability using either MTT assay or by staining with Crystal Violet.

-

The IC50 value, the concentration of the compound that inhibits 50% of the viral CPE, is calculated from the dose-response curve.[3]

Neuraminidase (NA) Inhibition Assay

This fluorometric assay is used to determine if a compound specifically inhibits the enzymatic activity of viral neuraminidase.

a. Materials:

-

Influenza A virus with known NA activity

-

Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)[4][5]

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Test compounds and positive control (e.g., Oseltamivir)

-

Stop solution (e.g., ethanol/NaOH mixture)[5]

-

Black 96-well plates

-

Fluorometer

b. Protocol:

-

In a black 96-well plate, add serially diluted test compounds.

-

Add a standardized amount of influenza virus to each well (except for the no-virus control).

-

Incubate the plate at room temperature for 45 minutes to allow the inhibitor to bind to the neuraminidase.[4]

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.[4]

-

Incubate the plate at 37°C for 60 minutes, protected from light.[4]

-

Terminate the reaction by adding the stop solution.[4]

-

Measure the fluorescence at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[5]

-

Calculate the percentage of NA inhibition for each compound concentration and determine the IC50 value.

Hemagglutination (HA) Inhibition Assay

This assay determines if a compound can block the agglutination of red blood cells (RBCs) by the influenza virus, indicating interference with the hemagglutinin protein.

a. Materials:

-

Influenza A virus

-

Red blood cells (e.g., chicken or turkey RBCs) at a concentration of 0.5%

-

Phosphate-buffered saline (PBS)

-

Test compounds and positive control (e.g., anti-HA antibodies)

-

V-bottom 96-well plates

b. Protocol:

-

Determine the hemagglutination titer of the virus stock to standardize the amount of virus to be used (typically 4 HA units per well).[6]

-

In a V-bottom 96-well plate, prepare serial dilutions of the test compounds in PBS.

-

Add the standardized amount of virus to each well containing the diluted compound.

-

Incubate the plate at room temperature for 60 minutes to allow the compound to interact with the virus.[6]

-

Add the 0.5% RBC suspension to all wells.

-

Incubate the plate at 4°C for 30 minutes.[6]

-

Observe the wells for hemagglutination. A button of RBCs at the bottom of the well indicates inhibition, while a lattice formation indicates agglutination.

-

The HA inhibition titer is the highest dilution of the compound that completely inhibits hemagglutination.

Visualizations

The following diagrams illustrate the general workflow for antiviral screening and the potential intervention points in the influenza virus life cycle.

Caption: General workflow for in vitro antiviral activity screening using a CPE inhibition assay.

Caption: Potential intervention points of an antiviral agent in the influenza virus life cycle.

References

- 1. Secoiridoid analogues from the fruits of Ligustrum lucidum and their inhibitory activities against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

Nuezhenidic Acid: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuezhenidic acid, a secoiridoid isolated from the fruit of Ligustrum lucidum (Glossy Privet), has emerged as a natural compound with documented therapeutic potential, primarily in the realm of antiviral activity. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its established anti-influenza properties. Due to a notable scarcity of research, its potential anticancer, anti-inflammatory, and neuroprotective applications remain largely unexplored. This document summarizes the available data, details relevant experimental methodologies, and presents visualizations of associated biological pathways to facilitate further research and drug development efforts.

Introduction

This compound is a naturally occurring iridoid, a class of secondary metabolites found in a variety of plants. It is structurally characterized by a cleaved cyclopentane (B165970) ring, a feature of secoiridoids. The primary source of this compound is the fruit of Ligustrum lucidum, a plant used in traditional Chinese medicine for various ailments[1]. While the broader class of secoiridoids from Ligustrum lucidum and other plants like Olea europaea (olive) have been investigated for a range of bioactivities including anti-inflammatory, anticancer, and neuroprotective effects, specific research on this compound is currently limited[2][3][4][5]. The most significant finding to date is its inhibitory activity against the influenza A virus[1].

Therapeutic Potential and Mechanism of Action

Antiviral Activity: Influenza A Virus Inhibition

The most well-documented therapeutic use of this compound is its ability to inhibit the influenza A virus[1].

Mechanism of Action: While the precise molecular interactions are still under investigation, the anti-influenza activity of this compound is proposed to be mediated through the inhibition of viral neuraminidase[6][7][8]. Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed viral particles from infected host cells by cleaving sialic acid residues[9]. By inhibiting neuraminidase, this compound likely prevents the spread of the virus to new cells, thus curtailing the infection[10].

Signaling Pathway: The inhibitory action of this compound on influenza A neuraminidase is a direct enzymatic interaction and does not involve complex intracellular signaling pathways in the traditional sense. The following diagram illustrates the logical flow of this inhibitory mechanism.

Caption: Mechanism of this compound's Anti-Influenza Activity.

Anticancer, Anti-inflammatory, and Neuroprotective Potential: An Unexplored Frontier

Currently, there is a significant lack of published research specifically investigating the anticancer, anti-inflammatory, or neuroprotective properties of this compound. However, other secoiridoids isolated from Ligustrum lucidum and related species have demonstrated promising activities in these areas, suggesting that this compound may also possess similar potential.

-

Anti-inflammatory Effects of Related Secoiridoids: Several secoiridoids from Ligustrum lucidum have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages[2][11][12]. This is often achieved through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK[2].

-

Neuroprotective Effects of Related Secoiridoids: Some secoiridoid glucosides from Ligustrum lucidum have been observed to induce the phosphorylation of ERK and CREB in cortical neurons, suggesting potential neuroprotective or neurotrophic activity[13].

-

Anticancer Effects of Related Secoiridoids: Secoiridoids from olive oil, which are structurally related to those in Ligustrum lucidum, have been extensively studied for their anticancer properties, including the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines[3][4][14].

These findings in related compounds provide a strong rationale for future investigations into the potential anticancer, anti-inflammatory, and neuroprotective effects of this compound.

Quantitative Data

Due to the limited research available, a comprehensive table of quantitative data for this compound's biological activities cannot be compiled at this time. The primary study by Pang et al. (2018) mentions inhibitory activities against the influenza A virus but does not provide specific IC50 values for this compound itself in the abstract or readily available information[1]. Further analysis of the full publication would be required to extract this specific data.

Experimental Protocols

The following are detailed, representative protocols for assays that would be used to evaluate the anti-influenza activity of this compound.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay is a standard method to determine the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase[15][16][17][18].

Objective: To determine the IC50 value of this compound against influenza A neuraminidase.

Materials:

-

This compound

-

Influenza A virus with known neuraminidase activity

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., NaOH in ethanol)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well black microplate, add the diluted this compound solutions. Include wells for positive control (no inhibitor) and negative control (no enzyme).

-

Add a standardized amount of influenza A virus to each well (except the negative control) and incubate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using appropriate software.

Caption: Workflow for a Fluorescence-Based Neuraminidase Inhibition Assay.

Hemagglutination Inhibition (HI) Assay

This assay measures the ability of a compound to prevent the virus from agglutinating red blood cells, which is an indirect measure of the inhibition of viral entry into cells[19][20][21][22][23].

Objective: To determine if this compound can inhibit influenza A virus-mediated hemagglutination.

Materials:

-

This compound

-

Influenza A virus with a known hemagglutination titer

-

Red blood cells (RBCs), typically from chicken or turkey

-

Phosphate-buffered saline (PBS)

-

V-bottom 96-well microplates

Procedure:

-

Prepare serial dilutions of this compound in PBS in a V-bottom 96-well plate.

-

Add a standardized amount of influenza A virus (typically 4 hemagglutinating units) to each well containing the diluted compound.

-

Incubate the plate at room temperature to allow the compound to interact with the virus.

-

Add a standardized suspension of RBCs to each well.

-

Incubate the plate at room temperature and observe the results.

-

Determine the highest dilution of this compound that inhibits hemagglutination. A positive result (inhibition) is indicated by the formation of a button of RBCs at the bottom of the well, while a negative result (no inhibition) is indicated by a diffuse lattice of agglutinated RBCs.

Future Directions

The current body of research on this compound is limited, presenting a significant opportunity for further investigation. Key areas for future research include:

-

Comprehensive Antiviral Profiling: Elucidating the precise mechanism of action against influenza A and screening against other viral pathogens.

-

Exploration of Anticancer Properties: Investigating the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines and elucidating the underlying molecular pathways.

-

Investigation of Anti-inflammatory Effects: Assessing the ability of this compound to modulate inflammatory responses in vitro and in vivo, including its effects on cytokine production and key signaling pathways like NF-κB and MAPKs.

-

Evaluation of Neuroprotective Potential: Examining the effects of this compound on neuronal cell viability, neurite outgrowth, and protection against neurotoxins or oxidative stress.

-

Pharmacokinetic and Toxicological Studies: Determining the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to assess its drug-like properties.

Conclusion

This compound, a secoiridoid from Ligustrum lucidum, is a natural product with confirmed anti-influenza A virus activity, likely mediated through the inhibition of neuraminidase. While this presents a promising avenue for the development of new antiviral agents, its potential in other therapeutic areas such as oncology, inflammation, and neuroprotection remains largely unexplored. The information and protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to further investigate the therapeutic utility of this intriguing natural compound. The structural similarities to other bioactive secoiridoids suggest that this compound is a compelling candidate for broader pharmacological screening and mechanistic studies.

References

- 1. A review of botany, phytochemistry, pharmacology, and applications of the herb with the homology of medicine and food: Ligustrum lucidum W.T. Aiton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic Potentials of Secoiridoids from the Fruits of Ligustrum lucidum Aiton against Inflammation-Related Skin Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 4. Potential Uses of Olive Oil Secoiridoids for the Prevention and Treatment of Cancer: A Narrative Review of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential Protective Role Exerted by Secoiridoids from Olea europaea L. in Cancer, Cardiovascular, Neurodegenerative, Aging-Related, and Immunoinflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Plant-derived extracts and natural products with antiviral activity [frontiersin.org]

- 7. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The neuraminidase activity of influenza A virus determines the strain-specific sensitivity to neutralization by respiratory mucus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Secoiridoid glycosides from the fruits of Ligustrum lucidum and their in vitro anti-inflammatory activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. Secoiridoid glycosides from the fruits of Ligustrum lucidum and their in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New secoiridoid glucosides from Ligustrum lucidum induce ERK and CREB phosphorylation in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 20. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]

- 21. Video: An Optimized Hemagglutination Inhibition HI Assay to Quantify Influenza-specific Antibody Titers [jove.com]

- 22. uomus.edu.iq [uomus.edu.iq]

- 23. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [en.bio-protocol.org]

Technical Guide: Evaluating the Cytotoxicity Profile of Nuezhenidic Acid in Cancer Cell Lines

Introduction

Nuezhenidic acid is a secoiridoid glucoside isolated from plants such as Ligustrum lucidum. While its inhibitory activity against the influenza A virus has been noted, its cytotoxicity profile against cancer cell lines remains largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of this compound. The methodologies, data presentation formats, and potential mechanisms of action outlined herein are based on established practices for assessing the cytotoxicity of natural products, with comparative data drawn from structurally related secoiridoid glucosides.

Data Presentation: Comparative Cytotoxicity of Related Secoiridoid Glucosides

In the absence of specific data for this compound, the following table summarizes the cytotoxic activities (IC50 values) of related secoiridoid glucosides, oleuropein (B1677263) and ligstroside aglycone, against various human cancer cell lines. This data serves as a valuable benchmark for potential efficacy and selectivity.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Oleuropein | MCF7 | Breast (HR+) | 16.99 ± 3.4 | [1][2] |

| MDA-MB-231 | Breast (Triple-Negative) | 27.62 ± 2.38 | [1][2] | |

| MDA-MB-468 | Breast (Triple-Negative) | 266.5 ± 5.24 | [3] | |

| MIA PaCa-2 | Pancreatic | 150.1 | [4] | |

| Ligstroside Aglycone | Malme-3M | Melanoma | >75% mean cell death | [5] |

| MDA-MB231 | Breast (Triple-Negative) | 13.8 (anti-invasive IC50) | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable cytotoxicity assessment. Below are protocols for two widely accepted assays: the MTT assay and the Sulforhodamine B (SRB) assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product.[6][7]

Materials:

-

This compound stock solution (in DMSO or other suitable solvent)

-

96-well flat-bottom plates

-

Selected cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well.[8]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals.[8]

-

Solubilization: Add 100 µL of the SDS-HCl solution to each well to solubilize the formazan crystals.[8] Incubate at 37°C for another 4 hours.[8]

-

Absorbance Measurement: Mix each sample thoroughly by pipetting up and down. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula:

-

% Viability = (OD_Treated / OD_Control) * 100

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures cell density by staining total cellular protein with the sulforhodamine B dye.[9][10]

Materials:

-

Items from the MTT assay list

-

Trichloroacetic acid (TCA), cold 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Washing solution (1% v/v acetic acid)

-

Solubilization solution (10 mM Tris base, pH 10.5)

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours).

-

Cell Fixation: After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) without removing the supernatant. Incubate at 4°C for 1 hour.[11]

-

Washing: Remove the supernatant and wash the plates five times with 1% acetic acid to remove excess dye.[9] Allow the plates to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[11]

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12] Allow the plates to air dry completely.

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well and place on a shaker for 5-10 minutes to solubilize the protein-bound dye.[11][13]

-

Absorbance Measurement: Measure the OD at 510-570 nm using a microplate reader.[10][11]

-

Data Analysis: Calculate cell viability and IC50 values as described in the MTT protocol.

Visualizations: Workflows and Potential Signaling Pathways

Experimental and Logical Workflows

Visualizing the experimental process and potential mechanisms provides clarity for researchers. The following diagrams were created using Graphviz (DOT language) to illustrate these concepts.

Caption: General workflow for in vitro cytotoxicity testing.

Potential Signaling Pathway for Cytotoxicity

While the precise mechanism for this compound is unknown, many cytotoxic natural products induce apoptosis. A common route is the intrinsic (or mitochondrial) apoptosis pathway, which is a key area for future investigation.

Caption: Potential intrinsic apoptosis signaling pathway.

References

- 1. ffhdj.com [ffhdj.com]

- 2. ffhdj.com [ffhdj.com]